

SRT 1720 Monohydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SRT 1720 monohydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental considerations for **SRT 1720 monohydrochloride**, a potent and specific activator of Sirtuin 1 (SIRT1).

Core Chemical and Physical Properties

SRT 1720 monohydrochloride is a synthetic small molecule designed to allosterically activate SIRT1, a key regulator of cellular metabolism and stress responses.^[1] Its chemical and physical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₂₅ H ₂₃ N ₇ OS • HCl	[2]
Molecular Weight	506.0 g/mol	[2]
CAS Number	1001645-58-4	[2]
Appearance	Light tan to light yellow powder	[3]
Purity	≥98% by HPLC	[2]
Melting Point	221.4°C	[4]
Solubility	Soluble in DMSO	[2]
Storage	Store at or below -20°C. The solid form is stable for at least 12 months. Aqueous solutions should not be stored for more than one day.	[2]

Biological Activity and Quantitative Data

SRT 1720 is a selective activator of SIRT1, demonstrating significantly less potency for other sirtuin isoforms like SIRT2 and SIRT3. Its activation of SIRT1 has been shown to be 1000 times more potent than resveratrol.[2]

Parameter	Value	Description	Source(s)
EC50 for SIRT1	0.16 μ M	The concentration of SRT 1720 that results in 50% of the maximum activation of SIRT1 in a cell-free assay.	[2][5]
IC50 in Bladder Cancer Organoids	0.35 μ M	The concentration of SRT 1720 that inhibits the growth of bladder cancer organoids by 50%.	
EC1.5 for SIRT2	37 μ M	The concentration of SRT 1720 required for 1.5-fold activation of SIRT2.	[5][6]
EC1.5 for SIRT3	> 300 μ M	The concentration of SRT 1720 required for 1.5-fold activation of SIRT3.	[5][6]

Mechanism of Action and Signaling Pathways

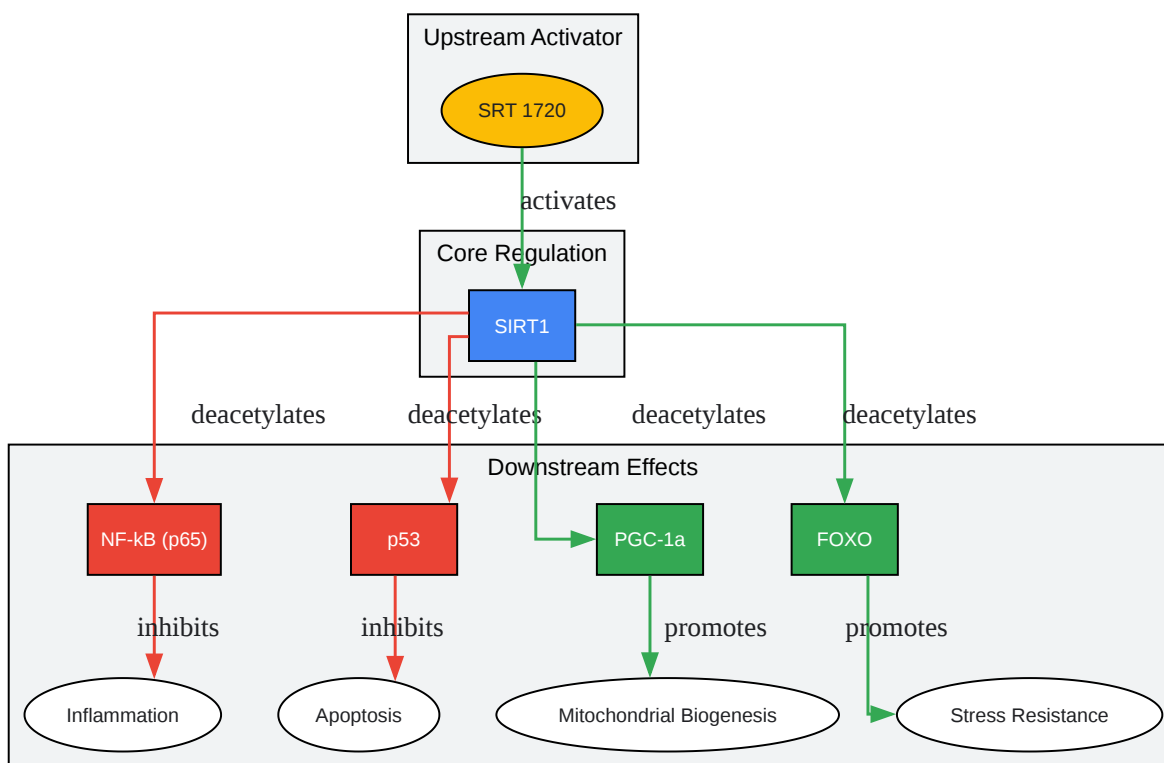
SRT 1720 functions as an allosteric activator of SIRT1, binding to a site on the enzyme-peptide substrate complex to lower the Michaelis constant for the acetylated substrate.[5] SIRT1 is an NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including metabolism, inflammation, and stress resistance.[7][8]

Activation of SIRT1 by SRT 1720 leads to the deacetylation of numerous downstream targets, influencing several key signaling pathways:

- **NF- κ B Pathway:** SIRT1 can deacetylate the p65 subunit of NF- κ B, which inhibits its transcriptional activity and reduces the expression of pro-inflammatory genes.[1][9] This anti-inflammatory effect has been observed in various models.[1]

- p53 Regulation: SIRT1 deacetylates p53, which can suppress apoptosis and cellular senescence.[9][10]
- PGC-1 α and Mitochondrial Biogenesis: By deacetylating and activating PGC-1 α , SIRT1 promotes mitochondrial biogenesis and enhances oxidative metabolism.[2][9]
- FOXO Proteins: SIRT1 can deacetylate and activate Forkhead box O (FOXO) transcription factors, which are involved in stress resistance and metabolism.[9]

Below is a diagram illustrating the central role of SIRT1 and its activation by SRT 1720 in key cellular signaling pathways.



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Caption: SRT 1720 activates SIRT1, leading to the deacetylation of key downstream targets.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo experiments with SRT 1720, based on methodologies described in the literature.

In Vitro Cell-Based Assay for NF-κB Activity

This protocol describes a method to assess the effect of SRT 1720 on NF-κB activation in a human monocyte cell line (THP-1-XBlue™ NF-κB cells) using a secreted alkaline phosphatase (SEAP) reporter system.[\[11\]](#)

- **Cell Culture:** Culture THP-1-XBlue™ NF-κB cells in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, and appropriate antibiotics.
- **Treatment:** Seed cells in a 96-well plate. Pre-treat cells with varying concentrations of SRT 1720 (e.g., 0.1 μM, 1 μM) or vehicle control (DMSO) for a specified duration (e.g., 16 hours).
- **Stimulation:** Stimulate the cells with an NF-κB activator such as lipopolysaccharide (LPS) (e.g., 10 ng/mL) or heat-killed bacteria for a defined period (e.g., 24 hours).
- **Detection:** Collect the cell culture supernatant. Measure SEAP activity by incubating the supernatant with a SEAP detection reagent (e.g., Quanti-Blue™) according to the manufacturer's instructions.
- **Quantification:** Read the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader. A decrease in absorbance in SRT 1720-treated wells compared to the stimulated control indicates inhibition of NF-κB activation.

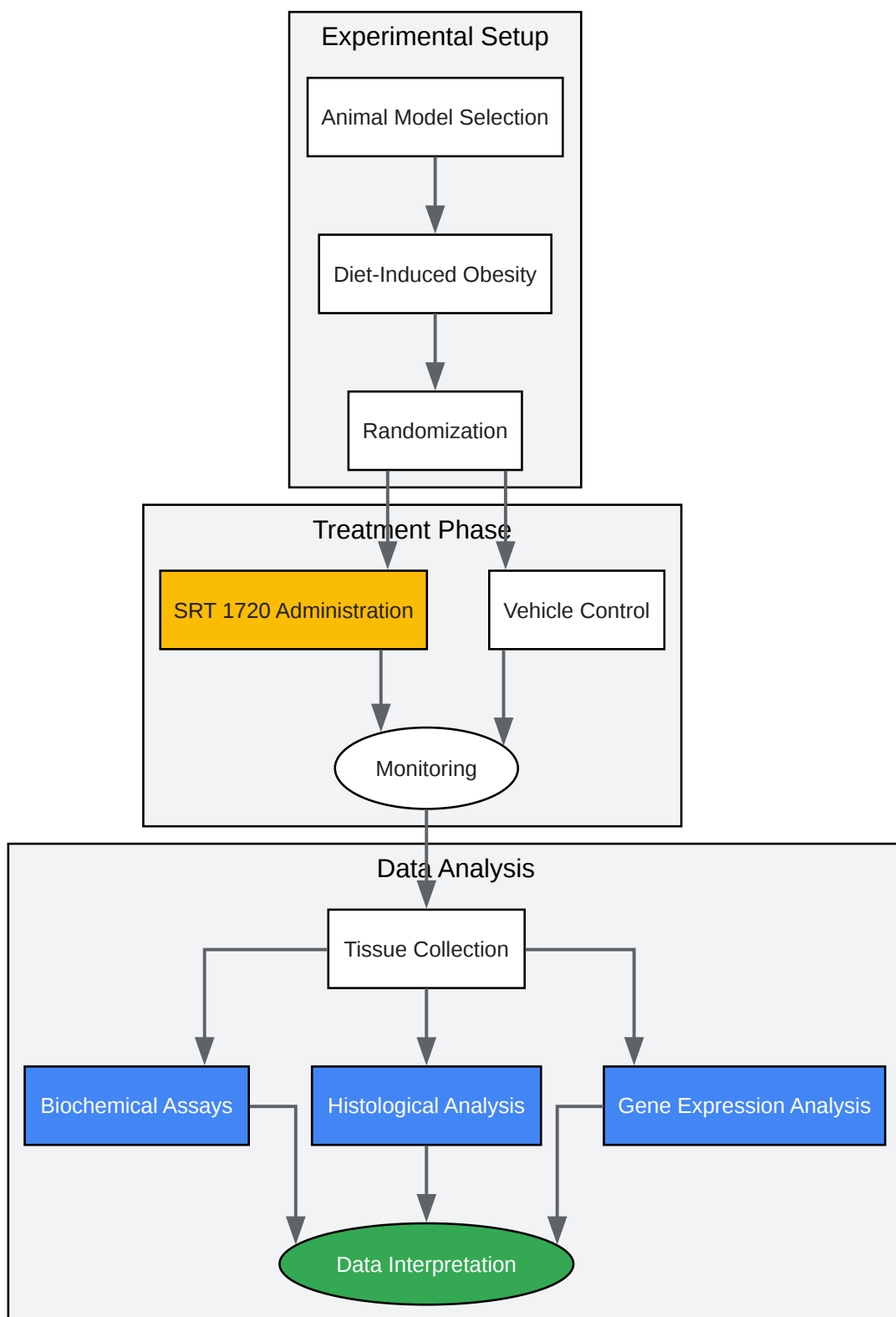
In Vivo Murine Model of Diet-Induced Obesity

This protocol outlines a general procedure for evaluating the in vivo efficacy of SRT 1720 in a diet-induced obesity mouse model.[\[1\]](#)[\[12\]](#)

- **Animal Model:** Use a suitable mouse strain (e.g., C57BL/6J). Induce obesity by feeding a high-fat diet (HFD) for a specified period.

- **Drug Administration:** Prepare SRT 1720 in a suitable vehicle. Administer SRT 1720 to the mice via oral gavage or by incorporating it into their diet at a specific dose (e.g., 100 mg/kg body weight).[1] Include a control group receiving the vehicle alone.
- **Monitoring:** Monitor key metabolic parameters throughout the study, including body weight, food intake, blood glucose levels, and insulin sensitivity (e.g., via glucose tolerance tests).
- **Tissue Collection and Analysis:** At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, muscle, adipose tissue). Analyze these tissues for markers of mitochondrial function (e.g., citrate synthase activity), inflammation (e.g., cytokine levels), and gene expression changes.[5]

The following diagram illustrates a typical experimental workflow for an in vivo study.



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Caption: A generalized workflow for in vivo studies investigating the effects of SRT 1720.

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